

Comparative Pharmacokinetics of GSK1360707F: A Triple Reuptake Inhibitor Perspective

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Compound of Interest		
Compound Name:	GSK1360707	
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GSK1360707F, a potent and selective triple reuptake inhibitor (TRI), represents a significant area of investigation in the landscape of neuropsychiatric therapeutics. While its development for major depressive disorder was strategically halted, a comparative analysis of its pharmacokinetic profile offers valuable insights for the ongoing development of novel central nervous system agents. This guide provides an objective comparison of **GSK1360707**F's pharmacokinetics with other relevant triple reuptake inhibitors, supported by available experimental data.

Executive Summary

GSK1360707F distinguishes itself by its mechanism of action, simultaneously inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This profile theoretically offers a broader spectrum of activity compared to more selective agents. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential and informing the design of future molecules. This guide synthesizes available data to facilitate a direct comparison with other notable TRIs, namely amitifadine and NS-2359 (GSK-372475).

Quantitative Pharmacokinetic Data



The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for **GSK1360707**F and its comparators. It is important to note that publicly available, detailed human pharmacokinetic parameters for **GSK1360707**F are limited. The primary data comes from a Positron Emission Tomography (PET) study focused on transporter occupancy.

Table 1: In Vitro Transporter Occupancy and Binding Affinity

Compoun	SERT IC50	NET IC50	DAT IC50	SERT Kı	NET K _i	DAT K _i
d	(nM)	(nM)	(nM)	(nM)	(nM)	(nM)
GSK13607	Data not	Data not available				
07F	available	available	available	available	available	
Amitifadine	12	23	96	99	262	213[1]
NS-2359 (GSK- 372475)	Data not available					

Note: IC₅₀ and K_i values for **GSK1360707**F and NS-2359 are not readily available in the public domain. The focus of the **GSK1360707**F PET study was on in vivo transporter occupancy.

Table 2: Human Pharmacokinetic Parameters (where available)



Parameter	GSK1360707F	Amitifadine	NS-2359 (GSK- 372475)
C _{max} (Maximum Concentration)	Data not available	Data not available	Data not available
T _{max} (Time to Maximum Concentration)	Data not available	Data not available	Data not available
AUC (Area Under the Curve)	Data not available	Data not available	Data not available
tı/2 (Half-life)	Data not available	Data not available	Data not available
Transporter Occupancy (PET)	• •		Data not available

Experimental Protocols

Detailed experimental protocols for the clinical trials of these investigational drugs are not fully public. However, based on standard practices for antidepressant and PET imaging studies, the following methodologies are representative of the likely procedures employed.

Positron Emission Tomography (PET) for Transporter Occupancy (Representative Protocol)

This protocol is a generalized representation of how the transporter occupancy of a drug like **GSK1360707**F would be assessed.

- Subject Selection: Healthy human volunteers or patients with major depressive disorder are recruited. Subjects undergo a thorough medical and psychiatric screening.
- Radioligand Selection: Specific radioligands for each transporter are used. For example,
 [¹¹C]DASB for SERT, (S,S)-[¹8F]FMeNER-D₂ for NET, and [¹¹C]PE2I for DAT.
- Study Design: An open-label, single-dose or multiple-dose study design is often employed.



Imaging Procedure:

- A baseline PET scan is performed to measure the baseline transporter availability.
- Subjects are then administered a single or multiple doses of the investigational drug (e.g., GSK1360707F).
- A second PET scan is conducted at a time point expected to coincide with peak plasma concentrations of the drug.
- Dynamic PET data is acquired over a period of 90-120 minutes following the injection of the radioligand.

Data Analysis:

- The binding potential (BP_ND) of the radioligand in specific brain regions (e.g., striatum for DAT, thalamus for NET, and raphe nuclei for SERT) is calculated for both baseline and post-dose scans.
- Transporter occupancy is then calculated as the percentage reduction in BP_ND from baseline.

Pharmacokinetic Analysis in Clinical Trials (Representative Protocol)

This protocol outlines a general approach for determining the pharmacokinetic profile of an orally administered antidepressant.

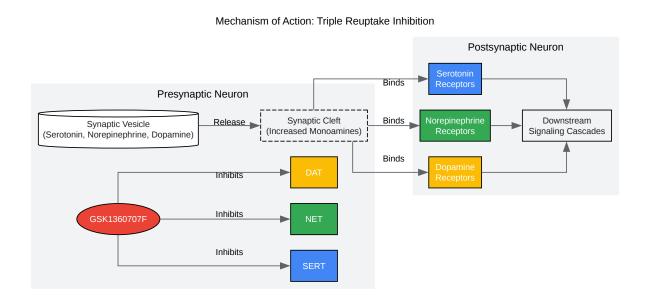
- Study Design: A single-center, open-label, single-ascending dose or multiple-dose study in healthy volunteers.
- Dosing: Subjects receive a single oral dose of the investigational drug (e.g., amitifadine) under fasting conditions.
- Blood Sampling: Serial blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).



- Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters: C_{max}, T_{max}, AUC from time zero to the last measurable concentration (AUC₀-t), AUC from time zero to infinity (AUC₀-inf), and elimination half-life (t₁/₂).

Mechanism of Action and Signaling Pathways

Triple reuptake inhibitors like **GSK1360707**F exert their effects by blocking the serotonin, norepinephrine, and dopamine transporters. This inhibition leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

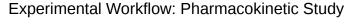


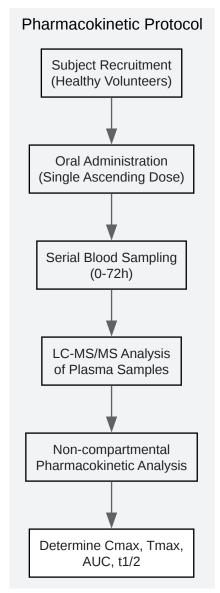
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Caption: Mechanism of Action of GSK1360707F.

The binding of these neurotransmitters to their respective postsynaptic receptors initiates a cascade of intracellular signaling events. These pathways are complex and involve G-protein coupled receptors, adenylyl cyclase, phospholipase C, and various downstream kinases, ultimately leading to changes in gene expression and neuronal function that are believed to underlie the therapeutic effects of antidepressants.





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Caption: Generalized Experimental Workflow for a Pharmacokinetic Study.

Conclusion

GSK1360707F, as a triple reuptake inhibitor, holds a unique pharmacological profile that continues to be of high interest in the development of novel antidepressants. While comprehensive human pharmacokinetic data for GSK1360707F is not extensively available in the public domain, the existing PET imaging data confirms its intended mechanism of action in vivo by demonstrating occupancy of serotonin, norepinephrine, and dopamine transporters. For a more complete comparative analysis, further release of data from its clinical development program would be necessary. The provided information and representative protocols serve as a valuable guide for researchers in this field to understand the context of GSK1360707F's pharmacokinetic evaluation and to inform the design of future studies with similar compounds.

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